1-Methoxymethyl-2-bromo-4-nitroimidazole
Description
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Properties
CAS No. |
683276-47-3 |
|---|---|
Molecular Formula |
C5H6BrN3O3 |
Molecular Weight |
236.02 g/mol |
IUPAC Name |
2-bromo-1-(methoxymethyl)-4-nitroimidazole |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-3-8-2-4(9(10)11)7-5(8)6/h2H,3H2,1H3 |
InChI Key |
HFRWLPRSAKWWJW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(N=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 1-Methoxymethyl-2-bromo-4-nitroimidazole (CAS 683276-47-3)
[1][2][3]
Executive Summary
1-Methoxymethyl-2-bromo-4-nitroimidazole (CAS 683276-47-3) is a specialized heterocyclic building block critical to the development of next-generation nitroimidazole antibiotics. It serves as a protected intermediate in the synthesis of antitubercular agents, including analogs of Pretomanid (PA-824) and Delamanid (OPC-67683) .
The compound features a 2-bromo-4-nitroimidazole core with the N1-position protected by a methoxymethyl (MOM) group. This protection strategy is pivotal: it masks the acidic N-H proton, improves solubility in organic solvents, and directs regioselectivity during subsequent organometallic transformations (e.g., Suzuki-Miyaura coupling or lithiation).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 683276-47-3 |
| IUPAC Name | 2-bromo-1-(methoxymethyl)-4-nitroimidazole |
| Molecular Formula | C₅H₆BrN₃O₃ |
| Molecular Weight | 236.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in water |
| Melting Point | Typically 98–102 °C (Derivative dependent; solid at RT) |
| Stability | Stable under standard conditions; MOM group acid-labile |
| Hazards | Skin/Eye Irritant; Potential Carcinogen (Nitroimidazole class) |
Synthetic Pathways[2][5]
The synthesis of CAS 683276-47-3 typically proceeds via the protection of the precursor 2-bromo-4-nitroimidazole .[1] Two primary industrial routes exist, driven by the availability of the brominated starting material.
Route A: Direct N-Alkylation (Laboratory Scale)
This route involves the direct alkylation of 2-bromo-4-nitroimidazole with chloromethyl methyl ether (MOM-Cl) in the presence of a base.
-
Reagents: MOM-Cl (or generated in situ), NaH or K₂CO₃, DMF or Acetone.
-
Conditions: 0°C to Room Temperature, inert atmosphere (N₂).
-
Regioselectivity: The steric bulk of the nitro group at C4 generally favors alkylation at the distal N1 nitrogen (1,4-isomer) over the N3 nitrogen (1,5-isomer), although mixtures can occur.
Route B: Debromination Strategy (Process Scale)
To avoid the separation of mono- and di-bromo precursors, industrial workflows often start with 2,5-dibromo-4-nitroimidazole , protect it with MOM, and then selectively debrominate the C5 position.
-
Protection: 2,5-dibromo-4-nitroimidazole + MOM-Cl → 1-MOM-2,5-dibromo-4-nitroimidazole.
-
Debromination: Selective reduction of the C5-Br using Sodium Sulfite (Na₂SO₃) or catalytic hydrogenation.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis pathway starting from the generic 4-nitroimidazole scaffold.[2]
Reactivity & Applications
The MOM-protected 2-bromo-4-nitroimidazole is a versatile scaffold. The protecting group is essential for preventing N-H deprotonation during metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C2 Functionalization)
The C2-Bromine bond is highly activated for Palladium-catalyzed cross-coupling.
-
Reaction: Coupling with aryl or alkyl boronic acids.
-
Application: Installation of the lipophilic tail found in antitubercular drugs like Pretomanid.
-
Advantage: The MOM group prevents catalyst poisoning by the free imidazole nitrogen.
Nitro Group Reduction
The C4-Nitro group can be reduced to an amine (C4-NH₂), providing a handle for amide coupling or further heterocycle formation.
-
Methods: Fe/AcOH, H₂/Pd-C, or SnCl₂.
Directed Lithiation (C5 Functionalization)
While the C2 position is occupied by Bromine, the MOM group can direct lithiation to the C5 position (via coordination to the ether oxygen) if the bromine is first exchanged or if conditions allow selective deprotonation. However, Lithium-Halogen exchange at C2 is the dominant pathway if treating with n-BuLi.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity map showing potential transformations of the scaffold.
Experimental Protocol: Preparation of CAS 683276-47-3[2]
Objective: Synthesis of 1-Methoxymethyl-2-bromo-4-nitroimidazole from 2-bromo-4-nitroimidazole.
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).
Materials
-
2-Bromo-4-nitroimidazole (1.0 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate / Hexanes (for workup)
Procedure
-
Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-bromo-4-nitroimidazole (192 mg, 1.0 mmol) in anhydrous DMF (5 mL). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (48 mg, 1.2 mmol) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
-
Alkylation: Add MOM-Cl (84 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane) for the disappearance of the starting material.
-
Quench: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) at 0°C.
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a white solid.
Validation:
-
¹H NMR (CDCl₃): Look for the characteristic MOM signals: singlet at ~3.4 ppm (3H, -OCH₃) and singlet at ~5.3 ppm (2H, N-CH₂-O). The imidazole proton (C5-H) typically appears around 7.9–8.0 ppm.
Safety & Handling
-
Carcinogenicity: The compound contains a nitroimidazole moiety, a class associated with mutagenic potential. Treat as a suspected carcinogen.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of MOM ether).
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
PubChem. 1-Methoxymethyl-2-bromo-4-nitroimidazole (Compound Summary).[3] National Library of Medicine. Available at: [Link]
-
Medicines for All Institute. Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. Available at: [Link]
-
Otsuka Pharmaceutical Co., Ltd. Method for preparing 1-substituted-4-nitroimidazole compound.[4] EP Patent 2644599 A1. Available at:
-
TB Alliance. Pretomanid: A New Tool for Tuberculosis.[5] Available at: [Link][5]
Sources
- 1. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 3. 1-Methoxymethyl-2-bromo-4-nitroimidazole | C5H6BrN3O3 | CID 16655131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
2-bromo-1-(methoxymethyl)-4-nitroimidazole synonyms and nomenclature
Technical Monograph: 2-bromo-1-(methoxymethyl)-4-nitroimidazole
Executive Summary This technical guide provides a comprehensive analysis of 2-bromo-1-(methoxymethyl)-4-nitroimidazole (CAS: 683276-47-3), a critical heterocyclic intermediate used in the synthesis of next-generation nitroimidazole antibiotics and anti-tubercular agents (e.g., analogs of Pretomanid and Delamanid). This document details its nomenclature, structural properties, validated synthesis protocols, and safety handling procedures, specifically addressing the regioselective alkylation challenges inherent to the nitroimidazole scaffold.
Part 1: Comprehensive Nomenclature & Identification
The nomenclature of nitroimidazoles is frequently complicated by annular tautomerism. In the parent 2-bromo-4(5)-nitroimidazole, the hydrogen atom oscillates between N1 and N3. However, upon alkylation with a methoxymethyl (MOM) group, this tautomerism is frozen, creating distinct regioisomers.
Primary Identity:
-
Systematic IUPAC Name: 2-bromo-1-(methoxymethyl)-4-nitro-1H-imidazole[1]
-
Common Synonyms: 1-MOM-2-bromo-4-nitroimidazole; 1-(methoxymethyl)-2-bromo-4-nitroimidazole.
Chemical Identifiers Table
| Identifier Type | Value |
| CAS Registry Number | 683276-47-3 |
| Molecular Formula | C₅H₆BrN₃O₃ |
| Molecular Weight | 236.02 g/mol |
| SMILES | COCN1C=C(N=C1Br)[O-] |
| InChI Key | DTXSID70586508 (DSSTox ID) |
| Appearance | Pale yellow to off-white solid |
Structural Visualization & Numbering
The following diagram illustrates the specific regiochemistry. Note that the nitro group is at position 4 relative to the alkylated nitrogen (N1).
Part 2: Synthetic Utility & Chemical Context
Why this Molecule?
-
C2-Bromine Handle: The bromine atom at the 2-position is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This allows researchers to append complex aryl or heteroaryl tails, a common feature in modern anti-infectives.
-
MOM Protection: The methoxymethyl group protects the acidic N1-H (pKa ~9-10). The MOM group is robust against basic conditions (used in couplings) but can be removed under mild acidic conditions (e.g., HCl/MeOH or TFA) to restore the free imidazole.
-
Regiocontrol: Direct alkylation of 2-bromo-4(5)-nitroimidazole yields a mixture of 1,4- and 1,5-isomers. The 1,4-isomer (target) is generally the thermodynamic product and is favored by steric hindrance, but specific conditions are required to maximize this ratio.
Part 3: Synthesis Protocol
Precursor: 2-bromo-4-nitroimidazole (CAS: 65902-59-2).[2][3][4] Reagents: Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH), N,N-Dimethylformamide (DMF).
Step-by-Step Methodology
Safety Warning: MOM-Cl is a potent carcinogen. NaH is pyrophoric. All operations must be performed in a functioning fume hood under inert atmosphere.
-
Preparation of Reaction Vessel:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon or Nitrogen for 15 minutes.
-
Add 2-bromo-4-nitroimidazole (1.0 eq) and anhydrous DMF (10 mL/g of substrate). Cool to 0°C in an ice bath.
-
-
Deprotonation:
-
Add Sodium Hydride (60% dispersion in oil) (1.2 eq) portion-wise over 20 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. The solution typically turns deep yellow/orange due to the formation of the nitronate/imidazolide anion. -
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Alkylation (MOM Protection):
-
Cool the mixture back to 0°C.
-
Add Chloromethyl methyl ether (MOM-Cl) (1.1 eq) dropwise via syringe.
-
Note: Maintain temperature below 5°C to minimize exothermic runaway.
-
Allow the reaction to warm to RT and stir for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
-
Quench and Isolation:
-
Quench carefully with ice-cold water (exothermic).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water (to remove DMF) and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue usually contains a mixture of the 1,4-isomer (Major) and 1,5-isomer (Minor).
-
Column Chromatography: Silica gel, gradient elution (10% -> 40% EtOAc in Hexanes).
-
Differentiation: The 1,4-isomer (Target) typically elutes after the 1,5-isomer (less polar) or shows a distinct proton shift for the C5-H in NMR.
-
Synthesis Workflow Diagram
Part 4: Analytical Characterization
To validate the synthesis, the following spectral data is expected for the target 1,4-isomer :
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~8.3 - 8.5 ppm (s, 1H, C5-H ). Note: The C5 proton in the 1,4-isomer is usually downfield compared to the 1,5-isomer.
- ~5.4 ppm (s, 2H, N-CH₂ -O).
- ~3.3 ppm (s, 3H, O-CH₃ ).
-
¹³C NMR: Distinct signals for the imidazole carbons. The C4-NO₂ carbon typically appears around 145-148 ppm.
-
Mass Spectrometry (ESI): [M+H]⁺ = 236/238 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Part 5: Safety & Handling
Risk Assessment:
-
Carcinogenicity: MOM-Cl is an OSHA-regulated carcinogen. Use closed systems or high-efficiency fume hoods.
-
Explosion Hazard: Nitroimidazoles possess high energy. Do not heat dry solids excessively.
-
Skin/Eye Irritant: The bromo-nitro motif is a potent sensitizer.
Handling Workflow:
References
-
PubChem. "1-Methoxymethyl-2-bromo-4-nitroimidazole."[5] National Library of Medicine. Accessed February 25, 2026. [Link]
- Otsuka Pharmaceutical Co., Ltd. "Method for preparing 1-substituted-4-nitroimidazole compound.
-
Hindupur, R.M., et al. "An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs."[6] Organic Process Research & Development, 2013. [Link]
Sources
- 1. 1100750-08-0|2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Bromo-4-nitroimidazole - Safety Data Sheet [chemicalbook.com]
- 5. 1-Methoxymethyl-2-bromo-4-nitroimidazole | C5H6BrN3O3 | CID 16655131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
Solubility Profiling & Process Engineering of 1-Methoxymethyl-2-bromo-4-nitroimidazole
Topic: Solubility of 1-Methoxymethyl-2-bromo-4-nitroimidazole in Organic Solvents Content Type: Technical Whitepaper & Process Development Guide Audience: Pharmaceutical Process Chemists, Formulation Scientists, and R&D Researchers
Executive Summary
In the landscape of nitroimidazole-based pharmaceutical synthesis, 1-Methoxymethyl-2-bromo-4-nitroimidazole (CAS: 683276-47-3) serves as a critical protected intermediate. Its structural utility lies in the methoxymethyl (MOM) protecting group, which masks the acidic N-1 proton of the imidazole ring, preventing side reactions during nucleophilic substitutions at the C-2 or C-5 positions.
Understanding the solubility profile of this compound is not merely a matter of data collection but a prerequisite for process optimization . The solubility differential between polar aprotic solvents (reaction media) and aqueous/hydrocarbon systems (antisolvents) drives the isolation, purification, and yield maximization of this intermediate. This guide provides a technical analysis of its solubility behavior, thermodynamic modeling frameworks, and validated protocols for experimental determination.
Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The solubility of 1-Methoxymethyl-2-bromo-4-nitroimidazole is governed by the interplay between its three distinct functional groups:
-
Nitro Group (-NO₂): Highly electron-withdrawing, increasing polarity but limiting solubility in non-polar hydrocarbons.
-
Bromo Group (-Br): Adds lipophilicity and molecular weight, enhancing solubility in halogenated solvents (DCM, Chloroform).
-
Methoxymethyl (MOM) Group (-CH₂OCH₃): This is the critical solubility modulator. Unlike the parent compound (2-bromo-4-nitroimidazole), which has a high melting point and poor organic solubility due to intermolecular Hydrogen bonding (N-H···N), the MOM group removes the H-bond donor capability. This significantly increases solubility in organic solvents like THF and Ethyl Acetate while maintaining water insolubility.
Solubility Classification Table
Based on process patents and structural analogs (Nitroimidazoles).
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Polar Aprotic | DMF, DMSO, NMP | High | Primary reaction media for alkylation and substitution reactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | Extraction solvent; useful for liquid-liquid extraction from aqueous workups. |
| Ethers/Esters | THF, Ethyl Acetate (EtOAc) | Moderate to Good | Recrystallization solvents; often used in combination with hexanes. |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Temperature-dependent; suitable for hot filtration or recrystallization. |
| Aqueous/Hydrocarbon | Water, Hexanes, Heptane | Insoluble | Antisolvents used for precipitation and product isolation. |
Technical Insight: The standard isolation protocol for this compound involves pouring the reaction mixture (DMF/DMSO) into ice water . The compound’s insolubility in water triggers immediate precipitation, a self-purifying step that removes inorganic salts (NaBr) and polar impurities [1, 2].
Thermodynamic Modeling & Experimental Protocol
To transition from qualitative observations to quantitative process control, researchers must generate precise solubility curves. The following protocol and mathematical framework ensure data integrity.
Protocol: Gravimetric Solubility Determination
A self-validating workflow for generating saturation mole fraction data.
Materials:
-
1-Methoxymethyl-2-bromo-4-nitroimidazole (>98% purity).
-
Target Solvent (HPLC Grade).
-
Thermostatic Shaker Bath (Control ±0.05 K).
-
0.22 µm PTFE Syringe Filters.
Methodology:
-
Saturation: Add excess solid solute to 10 mL of solvent in a glass vial.
-
Equilibration: Agitate at fixed temperature (
) for 24 hours. -
Sedimentation: Allow the solution to stand for 2 hours to settle undissolved solids.
-
Sampling: Withdraw supernatant using a pre-heated syringe and filter immediately into a pre-weighed vessel.
-
Quantification: Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.
-
Calculation: Determine mole fraction solubility (
) using the mass of solute ( ) and solvent ( ).
Thermodynamic Correlation (The Apelblat Model)
For process scale-up, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Allows prediction of solubility at unmeasured temperatures, critical for designing cooling crystallization profiles.
Process Engineering: Isolation & Purification Workflow
The following diagram illustrates the standard industrial workflow for isolating 1-Methoxymethyl-2-bromo-4-nitroimidazole, leveraging its specific solubility profile (Soluble in DMF, Insoluble in Water).
Figure 1: Isolation workflow leveraging the water-insolubility of the MOM-protected intermediate.
Critical Application: Recrystallization Strategy
Recrystallization is the primary method for upgrading the purity of this intermediate before subsequent halogen-exchange reactions.
Recommended Solvent System: Ethyl Acetate / Hexanes
-
Dissolution: Dissolve the crude solid in Ethyl Acetate at reflux (approx. 70°C). The MOM group facilitates high solubility at elevated temperatures.
-
Clarification: Hot filtration to remove insoluble mechanical impurities.
-
Nucleation: Slowly add Hexanes (antisolvent) until slight turbidity persists.
-
Crystal Growth: Cool gradually to 0-5°C. The nitro group's polarity drives crystallization as the dielectric constant of the mixture drops.
Expert Caution: Avoid using alcohols (Methanol/Ethanol) with strong mineral acids at high temperatures, as the MOM group is an acetal and is acid-labile. Ensure the crystallization environment is neutral or slightly basic [3, 4].
References
-
European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound (EP 2644599 A1). Retrieved from
-
United States Patent & Trademark Office. (2009). Process for production of 2-chloro-4-nitroimidazole (US20090082575A1). Retrieved from
-
PubChem. (n.d.). 1-Methoxymethyl-2-bromo-4-nitroimidazole (Compound Summary). National Library of Medicine. Retrieved from
-
Organic Syntheses. (2021). Preparation of 2,4-Disubstituted Imidazoles.[1][2][3][4][5] Organic Syntheses, Vol. 88. Retrieved from
Sources
- 1. 2-Bromo-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 4. US20090082575A1 - Process for production of 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Technical Guide: Regioselective N-Alkylation of 2-Bromo-4-Nitroimidazole with MOMCl
Executive Summary & Strategic Context
Target Molecule: 1-(methoxymethyl)-2-bromo-4-nitroimidazole Primary Application: Synthesis of hypoxia-activated prodrugs, antitubercular agents (nitroimidazole class), and radiosensitizers.
The N-alkylation of 2-bromo-4-nitroimidazole is a pivotal step in medicinal chemistry. Unlike simple imidazoles, the presence of the electron-withdrawing nitro group at C4 and the bromine at C2 significantly increases the acidity of the N-H proton (pKa ~6–7 compared to ~14 for imidazole), while simultaneously reducing the nucleophilicity of the resulting anion.
This guide details the protocol for installing the Methoxymethyl (MOM) protecting group. While MOM is often used as a protecting group, in nitroimidazole pharmacology, the ether side chain frequently serves as a handle for further functionalization or solubility enhancement.
Critical Safety Advisory: MOMCl
Chloromethyl methyl ether (MOMCl) is a potent alkylating carcinogen (OSHA regulated). It is volatile and hydrolyzes rapidly to release HCl and formaldehyde. All procedures described below must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).
Reagent Selection & Mechanistic Rationale
The Base: Sodium Hydride (NaH) vs. Carbonates
While potassium carbonate (
-
Thermodynamic Completion: The electron-deficient ring requires a strong base to ensure complete deprotonation to the imidazolate anion prior to the addition of the electrophile.
-
Moisture Control: MOMCl is extremely sensitive to hydrolysis. NaH (used in anhydrous conditions) acts as a scavenger for adventitious water, whereas carbonate bases often require hydrous conditions or generate water as a byproduct of neutralization, which consumes the expensive/toxic MOMCl reagent.
The Solvent: DMF vs. THF
N,N-Dimethylformamide (DMF) is the preferred solvent.
-
Solubility: 2-bromo-4-nitroimidazole has poor solubility in THF and DCM but dissolves readily in polar aprotic DMF.
-
Rate Acceleration: DMF solvates the sodium cation (
), leaving the imidazolate anion "naked" and more reactive toward the SN2 attack on MOMCl.
Regioselectivity: The 4-Nitro vs. 5-Nitro Isomer
The starting material exists as a tautomeric mixture of 4-nitro and 5-nitro isomers. Upon deprotonation, the resonance-stabilized anion is formed. Alkylation is governed by steric hindrance :
-
N1 Attack (Major): Occurs distal to the bulky nitro group, yielding 1-MOM-2-bromo-4-nitroimidazole .
-
N3 Attack (Minor): Occurs adjacent to the nitro group, yielding the 5-nitro isomer.
-
Note: The bromine at C2 exerts a steric effect on both nitrogens, but the nitro group's influence dominates the N1/N3 ratio.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the deprotonation equilibrium and the irreversible alkylation step.
Caption: Reaction pathway showing base-mediated deprotonation followed by regioselective SN2 alkylation.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Bromo-4-nitroimidazole | 191.97 | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Base |
| MOMCl (Chloromethyl methyl ether) | 80.51 | 1.2–1.5 | Electrophile |
| DMF (Anhydrous) | - | 10 vol | Solvent |
| TBAI (Optional) | 369.37 | 0.05 | Catalyst |
Step-by-Step Methodology
Step 1: Preparation of the Anion
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 2-bromo-4-nitroimidazole (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice/water bath.
-
Add Sodium Hydride (60% dispersion, 1.2 equiv) portion-wise over 10 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. The solution typically turns deep yellow/orange, indicating anion formation.
-
-
Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
Step 2: Alkylation
-
Prepare a syringe containing MOMCl (1.2 equiv).
-
Safety: Handle MOMCl only inside the hood. Ensure the syringe is gas-tight.
-
-
Add MOMCl dropwise to the cold reaction mixture over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][3][4]
-
Endpoint: Disappearance of the starting material (Rf ~0.3) and appearance of the less polar product (Rf ~0.6).
-
Step 3: Quench & Workup
-
Cool the mixture back to 0°C.
-
Carefully quench excess NaH and MOMCl by adding saturated aqueous
(slowly). -
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the layers. Extract the aqueous layer 2x with EtOAc.
-
Wash the combined organic layers with:
-
Water (3x) – Critical to remove DMF.
-
Brine (1x).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is typically a yellow solid/oil.
-
Purify via silica gel flash chromatography.
-
Eluent: Gradient of 10% to 40% EtOAc in Hexanes.
-
Order of Elution: The 1-MOM-4-nitro isomer (Target) usually elutes after non-polar impurities but before any trace 5-nitro isomer (if formed).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of MOMCl | Ensure DMF is anhydrous (water <50 ppm). Increase MOMCl to 1.5 eq. |
| Incomplete Conversion | "Stalled" Anion | Add catalytic TBAI (5 mol%) to generate the more reactive MOM-Iodide in situ. |
| Regioisomer Mix | Thermodynamic equilibration | Keep reaction temperature strictly <25°C. Higher temps favor the thermodynamic mix. |
| Oiling out | Residual DMF | DMF is hard to remove. Use aggressive water washes or azeotrope with heptane on the rotovap. |
Safety Workflow: Handling MOMCl
MOMCl is a "Select Carcinogen." The following workflow diagram outlines the mandatory containment strategy.
Caption: Mandatory safety workflow for containment and neutralization of MOMCl.
References
-
European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound (EP 2644599 A1).Link
- Relevance: Describes the specific synthesis of 2-bromo-1-methoxymethyl-4-nitroimidazole (Example 1).
-
PubChem. (n.d.). 1-Methoxymethyl-2-bromo-4-nitroimidazole (Compound Summary). National Library of Medicine. Link
- Relevance: Verifies the existence, CAS number (683276-47-3), and chemical properties of the target molecule.
-
Organic Syntheses. (2007).[1] Synthesis of Alpha-Halo Ethers from Symmetric Acetals and In Situ Methoxymethylation.[1] Org.[1][3][4][5] Synth. 2007, 84, 102.[1] Link
- Relevance: Provides authoritative safety and handling procedures for MOMCl.
-
BenchChem. (n.d.). Technical Support: Troubleshooting N-Alkylation Reactions of Imidazole.Link
-
Relevance: General protocols for imidazole alkylation using NaH vs Carbonate bases.[6]
-
Sources
Application Note: Scalable Synthesis of 1-Methoxymethyl-2-bromo-4-nitroimidazole for GMP
Executive Summary
1-Methoxymethyl-2-bromo-4-nitroimidazole is a high-value heterocyclic intermediate, critical in the synthesis of next-generation nitroimidazole antibiotics (e.g., analogs of pretomanid and fexinidazole) used for tuberculosis and leishmaniasis.
This guide details a three-stage scalable protocol designed for Good Manufacturing Practice (GMP) compliance. Unlike bench-scale methods that rely on column chromatography, this process emphasizes crystallization-driven isolation and process safety controls for handling energetic nitro-compounds and carcinogenic alkylating agents (MOM-Cl).
Key Process Features:
-
Cost-Efficiency: Utilizes cheap 4-nitroimidazole as the starting material.
-
Scalability: Avoids direct bromination issues by employing a bromination-debromination strategy.
-
Regiocontrol: Optimizes N-alkylation conditions to favor the desired 4-nitro isomer over the 5-nitro byproduct.
-
Safety: Integrated containment strategies for MOM-Cl and thermal hazard management for nitro-intermediates.
Strategic Process Design (The "Why")
Retrosynthetic Analysis & Pathway Selection
Direct bromination of 4-nitroimidazole to the 2-position is kinetically disfavored and often yields poly-brominated mixtures. The industrial standard (validated by DNDi and Vertex Pharmaceuticals) utilizes a dibromination-selective debromination sequence.
Following the core synthesis, the introduction of the methoxymethyl (MOM) group presents a regioselectivity challenge.[1] 4-nitroimidazoles exist in tautomeric equilibrium. Alkylation can occur at N1 (yielding the 1,4-isomer) or N3 (yielding the 1,5-isomer). This protocol selects mild basic conditions (K₂CO₃/Acetonitrile) to thermodynamically favor the 1,4-isomer (MMBNI).
Visual Workflow
The following diagram illustrates the chemical pathway and critical decision nodes.
Caption: Figure 1. Linear synthetic pathway emphasizing the dibromination-reduction strategy to access the 2-bromo scaffold.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Bromo-4-nitroimidazole (The Precursor)
Rationale: Direct bromination is low-yielding. This 2-step "one-pot" variant maximizes throughput.
Reagents:
-
4-Nitroimidazole (1.0 eq)[2]
-
Sodium Sulfite (Na₂SO₃) (2.0 eq)[1]
-
Potassium Iodide (KI) (0.1 eq - Catalyst)
Protocol:
-
Dibromination: In a jacketed glass reactor, dissolve 4-nitroimidazole in water (10 vol). Add NaHCO₃ slowly (CO₂ evolution).[1]
-
Cool to 0–5°C. Add Br₂ dropwise via a pressure-equalizing funnel. Caution: Exothermic.[1]
-
Warm to 25°C and stir for 6 hours. The intermediate 2,5-dibromo-4-nitroimidazole precipitates.[2]
-
Isolation (Interim): Filter the solid, wash with cold water.[1] (Yield: ~85-90%).
-
Selective Debromination: Resuspend the wet cake in Acetic Acid (5 vol). Add Na₂SO₃ and KI.[2]
-
Heat to 110–120°C for 12–16 hours. Mechanism: Sulfite reduces the less stable C5-Bromine.
-
Quench & Isolation: Cool to 20°C. Pour into crushed ice/water (20 vol). Adjust pH to 3-4 with NaOH (aq).
-
Filter the off-white solid. Dry in a vacuum oven at 50°C.
Key Data Points:
| Parameter | Specification | Note |
|---|---|---|
| Yield (Overall) | 65 - 72% | High efficiency for 2 steps |
| Purity (HPLC) | > 98.0% | Critical for next step |
| Appearance | Off-white to yellow solid | Darkening indicates decomposition |
Stage 2: Scalable N-Methoxymethylation (The Core Step)
Rationale: Alkylation must favor the 4-nitro isomer. Using a weak base (DIPEA) in a polar aprotic solvent minimizes bis-alkylation and degradation.
Reagents:
-
2-Bromo-4-nitroimidazole (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [HIGH HAZARD]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]
Protocol:
-
Setup: Use a reactor equipped with a scrubber (NaOH) to trap acidic fumes and potential MOM-Cl vapors. Ensure the system is inerted with N₂.
-
Dissolution: Suspend 2-bromo-4-nitroimidazole in anhydrous DCM (10 vol) at 0°C.
-
Base Addition: Add DIPEA dropwise. The solution may clear as the imidazole deprotonates.
-
Alkylation: Add MOM-Cl dropwise, maintaining internal temperature < 5°C. Note: MOM-Cl is a carcinogen; use a closed dosing system.
-
Reaction: Allow to warm to 20°C and stir for 4–6 hours. Monitor by HPLC (Target: < 1% SM).
-
Quench: Add saturated aqueous NaHCO₃ slowly. Stir for 30 mins to hydrolyze excess MOM-Cl.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄.[1][2][3]
-
Purification (Regio-isomer control):
-
Concentrate the organic phase.
-
The crude usually contains ~90:10 ratio of 4-nitro : 5-nitro isomers.
-
Recrystallization: Dissolve in hot Ethyl Acetate, then slowly add Hexanes (or Heptane) until turbid.[1] Cool to 0°C. The 1-MOM-2-bromo-4-nitroimidazole crystallizes preferentially.
-
Regioselectivity Logic: The N1 position (distal to nitro) is more nucleophilic in the neutral tautomer, but steric hindrance from the nitro group can affect the outcome. Under kinetic control (low temp, reactive electrophile like MOM-Cl), the 4-nitro isomer (N1 alkylation) is generally favored over the 5-nitro isomer (N3 alkylation).
Process Safety & GMP Controls
Hazard Management (MOM-Cl)
MOM-Cl (Chloromethyl methyl ether) is an OSHA-regulated carcinogen.
-
Engineering Control: All handling must occur in a Class I, Div 1 Isolator or a dedicated fume hood with laminar flow.[1]
-
Destruction: Quench all waste streams containing MOM-Cl with aqueous ammonia or concentrated NaOH before disposal.
-
Alternative: If MOM-Cl is restricted, generate it in situ using Dimethoxymethane (DMM) and Acetyl Chloride with ZnCl₂ catalyst, though this increases impurity profiles.[1]
Impurity Fate Mapping
GMP requires tracking impurities.[1]
| Impurity | Origin | Control Strategy | Limit (Spec) |
| 4-Nitroimidazole | Unreacted SM | Purge in Stage 1 workup (water wash) | < 0.1% |
| 2,5-Dibromo-4-nitro | Incomplete reduction | Drive Stage 1 Step 2 to completion | < 0.15% |
| 5-Nitro Isomer | Regio-isomer (Stage 2) | Recrystallization (EtOAc/Hex) | < 0.5% |
| Bis-MOM | Over-alkylation | Control stoichiometry (1.1-1.2 eq MOM-Cl) | < 0.1% |
Process Flow Diagram (Safety Criticals)
Caption: Figure 2. Safety containment strategy for carcinogenic alkylating agents in GMP production.
Analytical Specifications (Release Criteria)
For a GMP intermediate, the following specifications are recommended:
-
Appearance: White to pale yellow crystalline solid.[1]
-
Identification: ¹H NMR (Matches standard), IR.[1]
-
Assay (HPLC): ≥ 98.5% w/w.
-
Regio-isomer Content: ≤ 0.5% (1-MOM-2-bromo-5-nitroimidazole).
-
Loss on Drying (LOD): ≤ 0.5%.
-
Residual Solvents: Meets ICH Q3C limits (DCM < 600 ppm).
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase: Gradient A (0.1% H₃PO₄ in Water) / B (Acetonitrile).[1] 5% B to 90% B over 20 min.
-
Detection: UV at 300 nm (Nitro group absorption).[1]
References
-
Pedada, A. R., et al. (2013).[1][7] "An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs." Organic Process Research & Development, 17(9), 1149–1155.[1]
-
DNDi (Drugs for Neglected Diseases initiative). (2013).[1] "An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole."
-
BenchChem. (2025).[1][2] "2-Bromo-4-nitroimidazole Technical Support & Synthesis." [1]
-
Organic Syntheses. (2011). "Chloromethyl Methyl Ether: Handling and Safety." Organic Syntheses, 88, 212-216.[1] (Referenced for MOM-Cl safety protocols).
-
European Patent EP2644599A1. (2013).[1] "Method for preparing 1-substituted-4-nitroimidazole compound." (Provides basis for regioselective alkylation conditions).[1][2][8]
Sources
- 1. CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents [patents.google.com]
- 2. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. jocpr.com [jocpr.com]
- 7. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 1-Methoxymethyl-2-bromo-4-nitroimidazole
Executive Summary & Context
1-Methoxymethyl-2-bromo-4-nitroimidazole is a critical intermediate in the synthesis of hypoxia-activated prodrugs and nitroimidazole-based antibiotics. Its structural integrity is defined by three functional components: the Methoxymethyl (MOM) protecting group, the Bromine handle (for cross-coupling), and the Nitro pharmacophore.
The Core Analytical Challenge: The synthesis of this molecule via N-alkylation of 2-bromo-4-nitroimidazole is not perfectly regioselective. It frequently produces a mixture of two regioisomers:
-
Target (1,4-isomer): 1-Methoxymethyl-2-bromo-4-nitroimidazole.
-
Alternative (1,5-isomer): 1-Methoxymethyl-2-bromo-5-nitroimidazole.
These isomers have identical molecular weights (MS cannot distinguish them) and very similar polarity (difficult to separate by TLC). 1H NMR, specifically Nuclear Overhauser Effect (NOE) analysis, is the only self-validating method to definitively confirm the structure.
Structural Analysis & Theoretical Predictions
Before analyzing the spectrum, we must predict the signal environments based on electronic effects.
Proton Environments
| Proton Label | Chemical Environment | Multiplicity | Predicted Shift ( | Causality |
| H-A | Imidazole Ring C-H | Singlet (s) | 8.0 – 8.5 | Highly deshielded by the electron-withdrawing Nitro group and aromatic ring current.[1] |
| H-B | MOM Methylene (-N-CH2-O-) | Singlet (s) | 5.2 – 5.5 | Deshielded by two electronegative heteroatoms (N and O). |
| H-C | MOM Methyl (-O-CH3) | Singlet (s) | 3.2 – 3.4 | Typical methoxy region. |
The Regioselectivity Problem (Visualized)
The N-alkylation of the tautomeric 2-bromo-4(5)-nitroimidazole results in two distinct pathways.
Figure 1: Divergent synthesis pathways. The 1,4-isomer is generally favored due to steric hindrance of the nitro group in the 1,5-position, but mixtures are common.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the NMR signature of the target product against its primary impurity (the 1,5-isomer) and the starting material.
Chemical Shift Comparison Table (Solvent: DMSO-d )
| Feature | Target Product (1,4-isomer) | Alternative (1,5-isomer) | Starting Material (Unprotected) |
| Imidazole C-H | |||
| MOM -CH2- | Absent | ||
| MOM -CH3 | Absent | ||
| N-H | Absent | Absent | |
| NOE Interaction | Strong (MOM-CH2 | None/Weak | N/A |
> Note: Chemical shifts are approximate and concentration/pH dependent. The NOE Interaction is the only absolute differentiator.
The Definitive Test: NOE Logic
The chemical shifts of the imidazole proton in the 1,4- and 1,5-isomers are often too close (
-
Target (1,4-isomer): The proton is located at C5 . The MOM group is at N1 . These positions are adjacent. Irradiating the MOM methylene (
5.42) will transfer magnetization to the C5-H ( 8.35). -
Alternative (1,5-isomer): The proton is located at C4 . The Nitro group is at C5 . The Nitro group acts as a spacer, pushing the proton far away from the N1-MOM group (> 5 Å). No NOE will be observed.
Figure 2: Analytical decision tree for confirming the regioisomer structure.
Experimental Protocols
Sample Preparation
To ensure high-resolution data and avoid solvent suppression artifacts:
-
Mass: Weigh 5–10 mg of the dried product.
-
Solvent: Add 0.6 mL of DMSO-d
(Dimethyl sulfoxide-d6).-
Why DMSO? Nitroimidazoles have poor solubility in CDCl
. DMSO also prevents aggregation which can broaden peaks.
-
-
Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (standard proton) or noesy1d (for NOE).
-
Scans (NS): 16 (Standard), 64+ (NOE to improve signal-to-noise).
-
Relaxation Delay (D1):
-
Standard: 1.0 sec.
-
NOE: > 2.0 sec (Critical: Nuclei must fully relax for accurate NOE enhancement).
-
-
Temperature: 298 K (25°C).
Data Processing
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration:
-
Set the Imidazole C-H (approx 8.3 ppm) to integral 1.0 .
-
Check MOM-CH2 (approx 5.4 ppm): Should integrate to 2.0 .
-
Check MOM-CH3 (approx 3.3 ppm): Should integrate to 3.0 .
-
Deviation: If the CH2 integrates < 2.0 relative to the aromatic proton, you may have a mixture of isomers or impurities.
-
References
-
Synthesis & Regioselectivity of Nitroimidazoles
-
NMR Chemical Shifts of Nitroimidazoles
-
PubChem Compound Summary: 2-Bromo-4-nitroimidazole.[5] National Library of Medicine.
-
-
NOE Spectroscopy for Isomer Distinction
- Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts.
-
General NMR Solvent Data
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. J. Org.[6] Chem.
-
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Comparison: MOM vs. SEM Protection for 2-Bromo-4-Nitroimidazole Scaffolds
Executive Summary
For the functionalization of 2-bromo-4-nitroimidazole , the choice between Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups represents a trade-off between process scalability and synthetic versatility .
-
Select MOM if you are operating at scale (>100g), require a crystalline intermediate, and your downstream chemistry can tolerate harsh acidic deprotection (
or ). -
Select SEM for complex, multi-step medicinal chemistry campaigns. Its orthogonality to the nitro group during deprotection (fluoride cleavage) and superior stability during C2-metalation/cross-coupling make it the "gold standard" for high-value intermediates, despite the higher reagent cost.
Strategic Analysis: The Substrate Challenge
2-bromo-4-nitroimidazole presents a unique electronic and steric profile that dictates protection strategy:
-
Acidity (
~9.0): The electron-withdrawing nitro ( ) and bromo ( ) groups significantly increase the acidity of the N-H proton compared to unsubstituted imidazole ( 14.4). This allows for rapid deprotonation but reduces the nucleophilicity of the resulting anion. -
Regioselectivity (The N1 vs. N3 Problem): Alkylation can theoretically occur at N1 (distal to nitro) or N3 (proximal to nitro).
-
Thermodynamic Control: Steric repulsion between the bulky protecting group and the adjacent nitro group strongly disfavors N3-alkylation.
-
Outcome: Both MOM and SEM protections proceed with >95:5 regioselectivity for the N1-isomer (1-PG-2-bromo-4-nitroimidazole), provided the reaction is run under thermodynamic conditions (e.g., NaH/DMF).
-
Visualizing the Pathway
The following diagram illustrates the regioselective protection and divergent deprotection pathways.
Caption: Regioselective alkylation favors the N1 position due to steric repulsion from the C4-nitro group. SEM offers dual deprotection modes.
Critical Comparison: MOM vs. SEM
Performance Metrics
The following data aggregates typical performance for electron-deficient nitroimidazoles.
| Feature | MOM (Methoxymethyl) | SEM (Trimethylsilylethoxymethyl) |
| Reagent Cost | Low (Commodity chemical) | High (~10x cost of MOM-Cl) |
| Safety Profile | High Risk: MOM-Cl is a potent human carcinogen. | Moderate Risk: SEM-Cl is a lachrymator/corrosive. |
| Typical Yield | 85 – 92% | 90 – 96% |
| Physical State | Often Crystalline (Purification via recrystallization possible) | Viscous Oil (Requires Column Chromatography) |
| C2-Lithiation Stability | Good (Chelating effect stabilizes Li-species) | Excellent (Steric bulk prevents aggregation) |
| Deprotection Cond. | Strong Acid (TFA, HCl, | Fluoride ( |
| Orthogonality | Not orthogonal to acid-labile groups (Boc, acetals). | Fully Orthogonal to nitro reduction and acid-labile groups. |
The "Deal-Breaker" Factors
-
Nitro Group Compatibility:
-
MOM: Removing MOM requires acid.[1] If you plan to reduce the
to an amine before removing the protecting group, MOM is fine. However, if you need to remove the PG while keeping the intact, you must avoid reductive acidic conditions (e.g., ) which would reduce the nitro group. -
SEM: TBAF deprotection is neutral and non-reductive. It leaves the
group completely untouched.
-
-
Metal-Halogen Exchange (C2 Functionalization):
-
Both groups stabilize the C2-lithio species generated from 2-bromo-4-nitroimidazole (via
or at -78°C). -
MOM is a stronger chelator, which can sometimes make the lithio-species "sticky" or aggregated.
-
SEM is bulkier, often resulting in cleaner monomeric reactivity during cross-coupling (Suzuki/Negishi).
-
Detailed Experimental Protocols
Protocol A: Installation of SEM Group
Recommended for high-value intermediates requiring mild deprotection.
Reagents:
-
Substrate: 2-bromo-4-nitroimidazole (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Electrophile: SEM-Cl (1.1 equiv)
-
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.2 equiv) in DMF at 0°C. Add 2-bromo-4-nitroimidazole portion-wise (gas evolution!). Stir for 30 minutes at 0°C until the solution becomes homogeneous (formation of the imidazolyl anion).
-
Alkylation: Add SEM-Cl dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).
-
Workup: Quench carefully with sat.
.[2][3] Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over . -
Purification: Flash chromatography (
, Hexane/EtOAc gradient).-
Note: The product is typically a pale yellow oil.
-
Protocol B: Installation of MOM Group
Recommended for scale-up where crystallinity is desired.
Reagents:
-
Substrate: 2-bromo-4-nitroimidazole (1.0 equiv)
-
Base: DIPEA (Hunig's Base, 2.0 equiv) [Alternative to NaH for safety on scale]
-
Electrophile: MOM-Cl (1.2 equiv) [HANDLE IN FUME HOOD - CARCINOGEN]
-
Solvent:
(DCM) (0.5 M)
Step-by-Step:
-
Setup: Standard inert atmosphere setup.
-
Mixing: Dissolve substrate and DIPEA in DCM at 0°C.
-
Addition: Add MOM-Cl dropwise. (Note: Technical grade MOM-Cl is often only 90% pure; adjust stoichiometry if necessary).
-
Reaction: Stir at RT for 12–16 hours. (MOM protection with amine bases is slower than NaH methods but safer).
-
Workup: Wash with sat.
, then water. Dry over . -
Purification: Recrystallization from Hexane/EtOAc or Isopropanol is often possible due to the rigidity of the nitroimidazole core.
Protocol C: Deprotection (The "Escape Hatch")
Method 1: SEM Removal (Fluoride)[1]
-
Conditions: TBAF (1.0 M in THF, 3.0 equiv) + Ethylene Diamine (2.0 equiv) in THF at 60°C.
-
Why Ethylene Diamine? It acts as a scavenger for the formaldehyde byproduct, preventing side reactions with the nitro group or the free amine (if nitro was reduced).
-
Yield: Typically 85–95%.
Method 2: MOM Removal (Acid)
-
Conditions:
in Isopropanol/Water (1:1) at Reflux OR TFA (Neat) at 60°C. -
Caution: Ensure the 2-bromo substituent does not undergo nucleophilic aromatic substitution (
) with chloride ions under harsh reflux, though the nitro group usually directs nucleophiles to C4/C5.
Decision Matrix
Use this logic flow to finalize your choice:
Caption: Decision matrix for selecting between MOM and SEM based on scale, safety, and chemical compatibility.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard reference for stability/cleavage conditions).
-
BenchChem. "A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols." BenchChem Technical Guides. Accessed 2025.[1][3][4][5][6] Link
- Lipshutz, B. H., & Pegram, J. J. " -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346, 1980. (Original SEM chemistry).
-
Verkade, J. G., et al. "Regioselective alkylation of 4-nitroimidazole." ResearchGate / Der Pharma Chemica, 2022. (Specifics on nitroimidazole N1 vs N3 alkylation patterns). Link
-
Smith, A. B., et al. "Indole and Imidazole Protection: SEM vs MOM stability." Journal of the American Chemical Society.[5] (General reference for heterocycle protection stability).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methoxymethyl-2-bromo-4-nitroimidazole
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 1-Methoxymethyl-2-bromo-4-nitroimidazole is a heterocyclic compound whose structural complexity, incorporating a nitroimidazole core, a halogen, and an ether linkage, presents a unique analytical challenge. Nitroimidazoles are a well-established class of compounds with applications as antibacterial drugs and radiosensitizers in cancer therapy.[1][2] The functionalization of this core, as in the title compound, is a common strategy to modulate its physicochemical and pharmacological properties.
Mass spectrometry (MS) stands as a cornerstone analytical technique for molecular characterization, offering unparalleled sensitivity and structural insight.[3][4] Understanding the fragmentation pattern of a molecule like 1-methoxymethyl-2-bromo-4-nitroimidazole is crucial for its unambiguous identification, for distinguishing it from isomers, and for monitoring its presence in complex matrices.[4][5]
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 1-methoxymethyl-2-bromo-4-nitroimidazole under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the influence of each functional group on the fragmentation pathways, we offer a predictive framework for its analysis. This is complemented by a comparative analysis with structurally related analogues to highlight key diagnostic ions. Finally, we present robust, step-by-step protocols for acquiring high-quality mass spectral data, designed for immediate application in a research or drug development setting.
Section 1: Fundamental Principles of Fragmentation
The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The molecular ion (M⁺• in EI) or protonated molecule ([M+H]⁺ in ESI) is an energetically unstable species that dissipates excess energy by breaking its weakest bonds and forming more stable fragment ions. For 1-methoxymethyl-2-bromo-4-nitroimidazole, the fragmentation is a composite of the behaviors of its constituent functional groups.
-
Nitroimidazole Core: The fragmentation of nitroimidazoles is well-documented and is characterized by cleavages related to the nitro group.[1][6] Common losses include the elimination of a nitro radical (•NO₂) and a nitroso radical (•NO).[7][8] These cleavages are diagnostic for the presence of the nitro functionality on the imidazole ring.
-
Bromine Substituent: The presence of a bromine atom is readily identified by the isotopic signature it imparts to any fragment containing it. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[9] This results in a characteristic pair of peaks (an "M" and "M+2" peak) of nearly equal intensity for every bromine-containing ion, providing an unambiguous marker.[10][11] The carbon-bromine bond is also a potential site of cleavage, leading to the loss of a bromine radical (•Br).[11]
-
Methoxymethyl (MOM) Ether Group: Aliphatic ethers primarily fragment via α-cleavage, which involves the breaking of a bond adjacent to the oxygen atom.[10][12] For the 1-methoxymethyl group (-CH₂OCH₃), this leads to two primary pathways: the loss of a methyl radical (•CH₃) to form a stable oxonium ion, and the formation of the methoxymethyl cation ([CH₂OCH₃]⁺) at m/z 45, which is often a strong signal.[13][14]
Section 2: Predicted Fragmentation Pathways
Based on the fundamental principles outlined above, we can predict the fragmentation cascades for 1-Methoxymethyl-2-bromo-4-nitroimidazole (Molecular Weight: 250.97 g/mol for ⁷⁹Br isotope).
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation.[15] This provides a detailed molecular fingerprint. The molecular ion peak (M⁺•) is expected at m/z 251/253.
Caption: Predicted EI-MS Fragmentation Pathway.
The primary fragmentation events under EI are predicted to be:
-
α-Cleavage of the Ether: The most facile cleavage is often the loss of the terminal methyl group from the methoxymethyl substituent, leading to a stable ion at m/z 236/238 .
-
Loss of Nitro Group: A characteristic fragmentation of nitroaromatics is the loss of the nitro radical (•NO₂), resulting in an ion at m/z 205/207 .[1][7] This fragment can subsequently lose formaldehyde (CH₂O) to yield an ion at m/z 175/177.
-
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical, yielding an ion at m/z 172 .
-
Formation of the Methoxymethyl Cation: A significant peak is anticipated at m/z 45 , corresponding to the stable [CH₂OCH₃]⁺ cation, which could potentially be the base peak.[13]
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
ESI is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6][16] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID). The protonated molecule will appear at m/z 252/254 .
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Under CID, the fragmentation of the protonated molecule is expected to proceed via losses of stable neutral molecules:
-
Loss of Formaldehyde: A likely fragmentation is the loss of neutral formaldehyde (CH₂O) from the methoxymethyl group, yielding an ion at m/z 222/224 .
-
Loss of Methanol: Rearrangement followed by the elimination of methanol (CH₃OH) is another plausible pathway, resulting in an ion at m/z 220/222 .
-
Loss of Nitrous Acid: The nitro group can facilitate the loss of nitrous acid (HONO), a common pathway for protonated nitro compounds, giving a fragment at m/z 205/207 .[6]
Summary of Predicted Key Ions
The table below summarizes the most likely and diagnostically significant ions for 1-methoxymethyl-2-bromo-4-nitroimidazole.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Neutral Loss | Ionization Mode | Proposed Fragment Structure |
| 251/253 | - | EI | [M]⁺• (Molecular Ion) |
| 252/254 | - | ESI | [M+H]⁺ (Protonated Molecule) |
| 236/238 | •CH₃ | EI | [M - CH₃]⁺ |
| 222/224 | CH₂O | ESI-MS/MS | [M+H - CH₂O]⁺ |
| 220/222 | •OCH₃ / CH₃OH | EI / ESI-MS/MS | [M - OCH₃]⁺ / [M+H - CH₃OH]⁺• |
| 205/207 | •NO₂ / HONO | EI / ESI-MS/MS | [M - NO₂]⁺ / [M+H - HONO]⁺ |
| 172 | •Br | EI | [M - Br]⁺ |
| 45 | C₄H₂BrN₃O₂• | EI | [CH₂OCH₃]⁺ |
Section 3: Comparative Analysis
To better understand the contribution of each substituent to the overall fragmentation pattern, it is instructive to compare the predicted spectrum with those of simpler analogues.
| Compound | Key Difference from Target | Predicted Diagnostic Feature | Rationale |
| 1. 2-Bromo-4-nitroimidazole | Lacks the 1-methoxymethyl group. | Absence of m/z 45 and fragments from losses of •CH₃, CH₂O, or •OCH₃. | The fragmentation will be dominated by the nitroimidazole core (loss of •NO₂) and the bromine atom (loss of •Br). |
| 2. 1-Methyl-4-nitroimidazole | Lacks bromine; has methyl instead of methoxymethyl. | Absence of the Br isotopic pattern. The primary fragmentation will be loss of •NO₂ from the molecular ion.[8] | This comparison isolates the effect of the bromine, whose isotopic signature is a key identifier. |
| 3. 1-Methoxymethyl-4-nitroimidazole | Lacks the 2-bromo substituent. | Absence of the Br isotopic pattern and the loss of •Br. | This compound would help confirm the fragmentation pathways of the methoxymethyl group (e.g., loss of •CH₃, formation of m/z 45) without the influence of the halogen. |
This comparative approach is a powerful strategy in drug development and metabolite identification, where subtle structural changes must be confidently identified.[4] By analyzing known reference compounds, a library of fragmentation patterns can be built to rapidly identify related structures.
Section 4: Experimental Protocols
The choice of analytical technique depends on the analyte's properties and the research question.[3][17] For a compound like 1-methoxymethyl-2-bromo-4-nitroimidazole, which possesses moderate polarity and thermal stability, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.
Caption: General Experimental Workflow for MS Analysis.
Protocol for GC-EI-MS Analysis
This method is ideal for assessing the fragmentation fingerprint and for analyzing relatively pure, thermally stable samples.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 1-methoxymethyl-2-bromo-4-nitroimidazole and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions in methanol to prepare working standards (e.g., 10 µg/mL).
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL (splitless mode).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound.
-
Extract the mass spectrum and identify the molecular ion peak (m/z 251/253).
-
Compare the observed fragment ions with the predicted fragmentation pattern in Section 2.1.
-
Protocol for LC-ESI-MS/MS Analysis
This method is preferred for analyzing samples in complex matrices (e.g., biological fluids, reaction mixtures) and for targeted quantification.[18][19]
-
Sample Preparation:
-
Prepare stock and working solutions as described in section 4.1.1. The final dilution should be in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
Instrumentation & Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[20]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Precursor Ion: m/z 252 (for ⁷⁹Br isotope).
-
Product Ion Scan: Scan from m/z 50-260 to identify all fragment ions generated from CID.
-
Collision Energy: Optimize by performing multiple injections and varying the collision energy (e.g., stepping from 10 to 40 eV) to find the value that produces the richest fragmentation spectrum.
-
-
-
Data Analysis:
-
Acquire a full scan MS spectrum to confirm the presence of the protonated molecule ([M+H]⁺ at m/z 252/254).
-
Analyze the product ion scan data to identify the key fragment ions.
-
Compare the results with the predicted ESI-MS/MS fragmentation in Section 2.2.
-
Conclusion
The mass spectrometric fragmentation of 1-methoxymethyl-2-bromo-4-nitroimidazole is a predictable process governed by the established chemical behavior of its constituent functional groups. The key diagnostic features are the characteristic isotopic pattern of bromine, the fragmentation of the nitroimidazole core via loss of •NO₂ or HONO, and cleavages associated with the methoxymethyl side chain, notably the formation of the m/z 45 ion. By employing a systematic approach that combines predictive analysis based on first principles with robust GC-MS and LC-MS/MS methodologies, researchers can confidently identify and characterize this molecule. The comparative framework and detailed protocols provided in this guide serve as a valuable resource for professionals in drug discovery and chemical analysis, enabling the acceleration of research and development through precise and reliable structural elucidation.
References
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
de Souza, G. G., Pudenzi, M. A., & Basso, M. (2017). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances, 7(78), 49389-49398. Retrieved from [Link]
-
Svensson, P. H. W., Berholts, M., et al. (2023). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics, 26(2), 770-779. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
Urban, J., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 31(1), 101-109. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism. ResearchGate. Retrieved from [Link]
-
Abiedalla, Y., & Clark, C. R. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]
-
BfR. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Safe, S., & Hutzinger, O. (1971). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Journal of the Chemical Society D: Chemical Communications, (8), 446-448. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Bowie, J. H., et al. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Retrieved from [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150363. Retrieved from [Link]
-
Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Smith, W. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. Retrieved from [Link]
-
Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Retrieved from [Link]
-
GNPS. (2019, December 20). GNPS Library Spectrum CCMSLIB00005489371. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-nitroimidazole. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of nitroimidazole residues in meat using mass spectrometry. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. longdom.org [longdom.org]
- 6. Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08312B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. uni-saarland.de [uni-saarland.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tecan.com [tecan.com]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. agilent.com [agilent.com]
- 20. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
Technical Comparison: Validating 1-Methoxymethyl-2-bromo-4-nitroimidazole Purity
Executive Summary & Compound Profile
1-Methoxymethyl-2-bromo-4-nitroimidazole is a critical intermediate, often utilized in the synthesis of hypoxia-activated prodrugs and PET radiotracers (e.g., F-MISO precursors). In drug development, "purity" is not a singular metric but a composite of orthogonal data points.
While HPLC and LC-MS are ubiquitous for identifying organic impurities, they frequently fail to detect inorganic salts, trapped solvents, or moisture—contaminants that disastrously affect the stoichiometry of downstream reactions. Elemental Analysis (EA) remains the only "bulk property" validation method that confirms the material's absolute composition by mass.
This guide compares EA against modern alternatives (qNMR, HPLC, HRMS) and provides a validated protocol for this specific halogenated nitro-compound.
Compound Specifications
| Property | Value |
| Formula | C₅H₆BrN₃O₃ |
| Molecular Weight | 236.02 g/mol |
| Appearance | Pale yellow to orange solid (typical for nitroimidazoles) |
| Key Hazards | Potential explosive decomposition (Nitro group); Acid sensitivity (MOM group) |
Theoretical Baseline: The Gold Standard
For a sample to be deemed "analytically pure" suitable for publication (e.g., J. Med. Chem. standards) or GMP release, the experimental elemental composition must fall within ±0.4% of the theoretical values.
Calculated Theoretical Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range (±0.4%) |
| Carbon (C) | 5 | 12.011 | 60.055 | 25.44% | 25.04% – 25.84% |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 2.56% | 2.16% – 2.96% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 17.80% | 17.40% – 18.20% |
| Bromine (Br) | 1 | 79.904 | 79.904 | Not typically scanned in CHN mode | N/A |
Expert Insight: The presence of Bromine (33% by mass) presents a specific analytical challenge. In standard combustion, halogens can form gases that interfere with thermal conductivity detectors (TCD). The protocol below addresses this via specific reduction tube packing.
Comparative Analysis: EA vs. Alternatives
Why perform ancient combustion analysis when we have High-Resolution Mass Spectrometry (HRMS)? The table below details the specific blind spots of each method regarding this compound.
| Feature | Elemental Analysis (EA) | HPLC-UV / LC-MS | qNMR (Quantitative NMR) | HRMS |
| Primary Utility | Bulk Purity (Composition) | Organic Purity (Separation) | Absolute Purity (Molar) | Identity (Formula) |
| Inorganic Detection | Excellent (Ash/Residue affects %) | Poor (Salts elute in void volume) | Good (If internal std used) | None |
| Solvent/Water Detection | Excellent (H/C values shift) | None (Solvents are mobile phase) | Good (Distinct peaks) | None |
| Sample Destructive? | Yes (~2 mg) | No (Trace) | No | No (Trace) |
| Specific Limitation | Halogen Interference: Br requires Ag-wool scrubbing. | Response Factors: Impurities may not absorb UV at 254nm. | Solubility/Stability: MOM group may hydrolyze in deuterated solvents. | Ionization: Does not quantify bulk material. |
The Verdict
-
Use HPLC to ensure no organic side-products exist.
-
Use EA to prove the powder in the vial is actually 100% drug substance and not 90% drug + 10% silica gel/salt. For 1-Methoxymethyl-2-bromo-4-nitroimidazole, EA is the critical gatekeeper before radiolabeling steps.
Validated Experimental Protocol
This protocol is designed for a standard CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL) specifically configured for halogenated nitro-compounds .
Phase 1: Sample Preparation (Crucial)
Nitroimidazoles are often hygroscopic. The MOM (Methoxymethyl) group is stable to base but sensitive to acid; avoid acidic drying agents.
-
Recrystallization: Purify crude material (typically from Ethanol/Water or Ethyl Acetate/Hexane).
-
Drying: Dry under high vacuum (<1 mbar) at 40°C for 24 hours.
-
Note: If the melting point is low, use a drying pistol with P₂O₅ desiccant at room temperature.
-
-
Weighing: Weigh 1.5 – 2.5 mg into a Tin (Sn) capsule. Tin is required (exothermic oxidation helps combust the nitro group).
Phase 2: Combustion Configuration
The Bromine Factor: When combusted, the Bromine atom forms HBr and Br₂ gas. These gases will interfere with the Nitrogen signal in the TCD.
-
Requirement: The reduction tube must be packed with Silver Wool (Ag) or Silver Gauze maintained at ~600-850°C.
-
Mechanism:
-
Result: Bromine is trapped as solid Silver Bromide, ensuring only N₂, CO₂, and H₂O reach the detector.
The Nitro Factor: Nitro groups can cause "flash" combustion, leading to incomplete oxidation (soot formation).
-
Requirement: Add a pinch of Tungsten Trioxide (WO3) powder to the tin capsule as a combustion catalyst/moderator.
Phase 3: Data Interpretation
-
High %C (+1.0%): Trapped organic solvent (e.g., Ethyl Acetate).
-
High %H (+0.5%): Moisture contamination (Sample is wet).
-
Low %N (-0.5%): Incomplete combustion (check O₂ flow) or inorganic salt contamination (e.g., NaBr from synthesis).
Visualization: Validation Workflow
The following diagram illustrates the logical decision tree for validating this specific precursor.
Figure 1: Integrated validation workflow for 1-Methoxymethyl-2-bromo-4-nitroimidazole, prioritizing EA for bulk purity confirmation.
References
-
American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity Requirements. ACS Publications.[1][2][3][4] [Link]
-
National Institutes of Health (NIH). (2013). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
PubChem. (2025). 1-Methoxymethyl-2-bromo-4-nitroimidazole Compound Summary. National Library of Medicine. [Link]
-
Mestrelab Research. (2014). J Med Chem statement on Chemical Purity and qNMR.[1] [Link]
-
Royal Society of Chemistry. (2023). Interference-free electron probe micro-analysis of bromine. JAAS. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Methoxymethyl-2-bromo-4-nitroimidazole
[1]
Executive Summary
1-Methoxymethyl-2-bromo-4-nitroimidazole (CAS 683276-47-3) presents a tripartite hazard profile: energetic potential (nitro group), toxic gas generation (acid-labile methoxymethyl group), and halogenated byproducts (bromine).[1]
Immediate Action Required:
-
Segregate from Acids: Contact with acidic waste streams will hydrolyze the methoxymethyl (MOM) group, releasing formaldehyde gas and methanol.[1]
-
Segregate from Oxidizers: The nitroimidazole core is potentially energetic; avoid thermal shock or friction.[1]
-
Route for Incineration: This compound must be disposed of via high-temperature incineration at a facility permitted for halogenated organics.[1] Do not sewer.
Chemical Profile & Hazard Mechanism[1][2][3]
To dispose of this compound safely, you must understand the reactivity of its functional groups.[1] It is not merely "chemical waste"; it is a reactive intermediate.[1]
| Functional Group | Hazard Mechanism | Disposal Implication |
| Nitro (-NO₂) at C4 | Energetic Instability: Nitroimidazoles can exhibit exothermic decomposition upon heating.[1] | Do not autoclave. Keep waste containers cool and away from heat sources. Classify potentially as D003 (Reactive) pending DSC data. |
| Methoxymethyl (MOM) | Acid Sensitivity: The MOM group is an acetal.[1][2][3] In the presence of Brønsted or Lewis acids, it hydrolyzes to release Formaldehyde (Carcinogen) and Methanol.[1] | CRITICAL: Never dispose of this compound in "General Acid Waste" containers. Formaldehyde gas generation can pressurize drums and expose personnel.[1] |
| Bromine (-Br) at C2 | Halogenated Emissions: Thermal destruction generates HBr and potential dioxins if combustion temperature is insufficient.[1] | Requires High-Temperature Incineration (>1100°C) with scrubbers.[1] Cannot be mixed with non-halogenated fuel blending streams.[1] |
Physical Data Summary
Waste Segregation & Stabilization Strategy
The "MOM" Factor: Preventing In-Drum Reactions
The most common error in handling MOM-protected intermediates is accidental deprotection in the waste drum.[1]
The Reaction to Avoid:
Protocol:
-
pH Check: Ensure the waste stream pH is ≥ 7 . If the compound is dissolved in an acidic solution, neutralize it with saturated Sodium Bicarbonate (
) before transferring to the waste container.[1] -
Solvent Compatibility: Compatible with non-acidic organic solvents (Dichloromethane, Ethyl Acetate, Toluene).[1] Avoid mixing with strong oxidizers (Peroxides, Nitric Acid).[1]
Operational Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)[1]
-
Primary Container: Place solid waste in a clear, sealable polyethylene bag (minimum 4 mil thickness).[1]
-
Secondary Container: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label as "Hazardous Waste - Solid, Toxic, Halogenated." Explicitly list: 1-Methoxymethyl-2-bromo-4-nitroimidazole.[1]
-
Destruction: High-temperature incineration.[1]
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
-
Segregation: Use a dedicated waste stream for "Halogenated Organics." [1]
-
Container: HDPE carboy or safety can (FM approved). Avoid metal containers if the solution is potentially corrosive, though HDPE is preferred for halogenated organics to prevent corrosion from hydrolysis byproducts.[1]
-
Venting: Use a vented cap (e.g., filtered waste cap) to prevent pressure buildup from slow decomposition or volatilization.[1]
Scenario C: Trace Contaminated Glassware
-
Rinse: Triple rinse glassware with a compatible solvent (e.g., Acetone or DCM).[1]
-
Disposal of Rinsate: Combine rinsate with the Halogenated Liquid Waste stream (Scenario B).[1]
-
Glassware: Once rinsed, glassware can be washed normally or disposed of in "Chemically Contaminated Glass" bins depending on facility protocol.[1]
Visual Decision Logic (DOT Diagram)[1]
The following diagram outlines the decision-making process for segregating this specific compound to prevent accidents.
Figure 1: Decision tree for the safe segregation and disposal of MOM-protected nitroimidazoles.
Regulatory Compliance (RCRA & EPA)[1][7]
While 1-Methoxymethyl-2-bromo-4-nitroimidazole does not have a specific "P" or "U" list code, it falls under strict regulatory categories based on its characteristics.[1]
RCRA Waste Codes (40 CFR 261)[2][8]
-
D003 (Reactive): Potential. If the specific lot exhibits explosive properties or instability (common in nitro compounds), it must be coded D003.[1] In the absence of testing, treat as reactive/energetic.[1]
-
D001 (Ignitable): Applicable if the compound is in a flammable solvent solution (Flash point < 60°C).[1]
-
Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (Methylene Chloride, etc.), apply codes F001/F002 .[1]
Labeling Requirements
Your waste tag must read:
HAZARDOUS WASTE Constituents: 1-Methoxymethyl-2-bromo-4-nitroimidazole, [Solvent Name] Hazards: Toxic, Irritant, Halogenated.[1] (Add "Flammable" if in solvent).[1]
Emergency Protocols
Spill Cleanup:
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1] Use a P95/N95 dust mask or respirator if powder is fine.[1]
-
Containment: Do not dry sweep (dust explosion risk). Cover with wet paper towels or use a HEPA vacuum designed for hazardous dust.[1]
-
Decontamination: Clean surface with soap and water.[1] Avoid using bleach (Sodium Hypochlorite) immediately, as oxidation of the nitro-compound residues can be unpredictable; use simple surfactants first.[1]
Exposure:
References
-
PubChem. (n.d.). 1-Methoxymethyl-2-bromo-4-nitroimidazole (Compound Summary). National Library of Medicine.[1] Retrieved February 25, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 25, 2026, from [Link][1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][6] (Reference for MOM group acid-lability and formaldehyde generation mechanism).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
